molecular formula C19H29ClN4O3S B5428007 Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride

Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride

Cat. No.: B5428007
M. Wt: 429.0 g/mol
InChI Key: JMKCZIKFKJIWFU-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperazine ring, a benzoate ester, and a carbamothioylamino group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Piperazine Ring: The ester is then reacted with 4-methylpiperazine under basic conditions to introduce the piperazine ring.

    Addition of the Carbamothioylamino Group: The final step involves the reaction of the intermediate with pentanoyl isothiocyanate to form the carbamothioylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The carbamothioylamino group may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-methylpiperazin-1-yl)benzoate: Lacks the carbamothioylamino group, resulting in different chemical properties and biological activities.

    4-(4-Methylpiperazin-1-yl)-3-nitrobenzoate: Contains a nitro group instead of the carbamothioylamino group, leading to different reactivity and applications.

Uniqueness

Methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-(pentanoylcarbamothioylamino)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S.ClH/c1-4-5-6-17(24)21-19(27)20-15-13-14(18(25)26-3)7-8-16(15)23-11-9-22(2)10-12-23;/h7-8,13H,4-6,9-12H2,1-3H3,(H2,20,21,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKCZIKFKJIWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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